Agomelatine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.76e-03 g/L

Synonyms

Canonical SMILES

Dual Mechanism of Action

Unlike many antidepressants that target serotonin alone, agomelatine has a dual-action mechanism []. It acts as a melatoninergic agonist at MT1 and MT2 receptors, promoting sleep regulation, and a 5-HT2C receptor antagonist, which is thought to contribute to its antidepressant effects [].

Efficacy in Treating Core Symptoms

Studies show agomelatine is effective in reducing core depressive symptoms like low mood, anhedonia (loss of pleasure), and reduced motivation []. There's also evidence it improves sleep and circadian rhythm disturbances, common issues in MDD [].

Long-Term Efficacy and Prevention of Relapse

Research suggests agomelatine's effectiveness is maintained over long-term use []. Additionally, studies indicate it may have a role in preventing relapse by promoting neuroplasticity and neurogenesis (growth of new neurons) in the brain, particularly in the hippocampus [].

Agomelatine is an atypical antidepressant primarily indicated for the treatment of major depressive disorder and generalized anxiety disorder. It is marketed under various trade names, including Valdoxan and Thymanax. The compound is unique due to its dual mechanism of action: it acts as a melatonin receptor agonist at melatonin receptors MT1 and MT2 and as an antagonist at serotonin 5-HT2C receptors. This dual action contributes to its efficacy in regulating circadian rhythms and alleviating depressive symptoms without the common side effects associated with traditional antidepressants, such as sexual dysfunction and withdrawal symptoms .

Agomelatine's mechanism of action differs from traditional antidepressants. It acts as an agonist on melatonin receptors (MT1 and MT2), mimicking the effects of melatonin, and as an antagonist on serotonin type 2C (5-HT2C) receptors [, ]. This dual action may improve sleep regulation and increase serotonin function, potentially contributing to its antidepressant effects [, ].

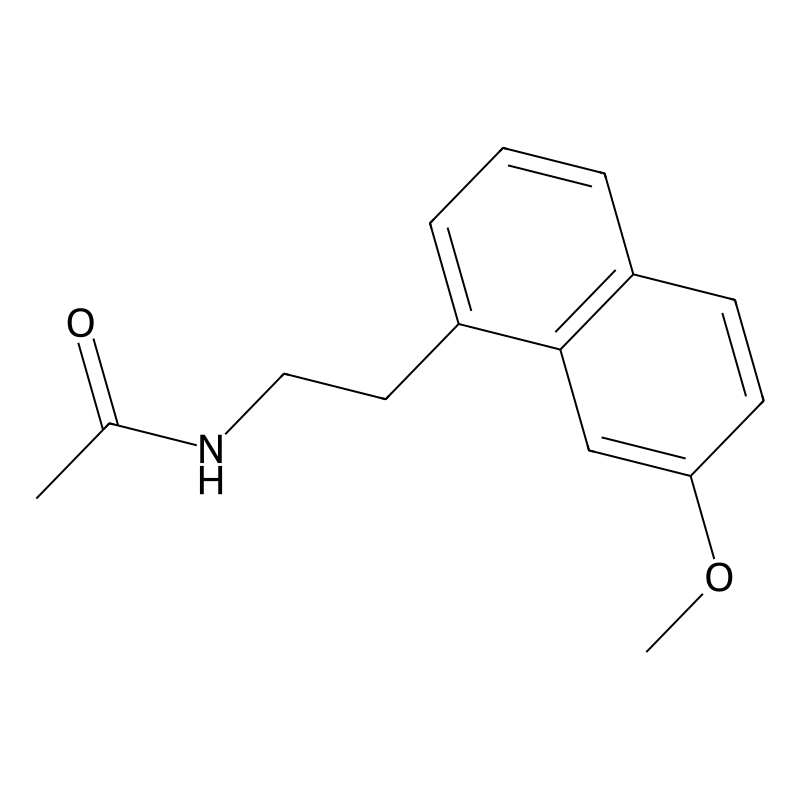

The molecular formula of agomelatine is C15H17NO2, with a molar mass of approximately 243.3 g/mol. Its structure features a naphthalene bioisostere replacing the indole ring found in melatonin, which enhances its binding affinity to melatonin receptors while allowing it to antagonize serotonin receptors . Agomelatine undergoes significant hepatic metabolism, primarily via the cytochrome P450 enzymes CYP1A2 (90%) and CYP2C9 (10%) . The compound's elimination half-life ranges from 1 to 2 hours, with approximately 80% of the metabolites excreted via the kidneys .

Agomelatine can be synthesized through several methods, typically involving multi-step organic reactions. A common synthetic route includes:

- Formation of Naphthalene Derivatives: Starting from naphthalene or its derivatives, functional groups are introduced through electrophilic aromatic substitution.

- Amine Coupling: The naphthalene derivative is then coupled with an appropriate amine to form the core structure of agomelatine.

- Final Modifications: Additional steps may involve protecting groups removal or further functionalization to yield the final product.

The precise conditions vary based on the starting materials and desired purity levels .

Agomelatine is primarily used for:

- Major Depressive Disorder: It has been shown to be effective in treating depression with a favorable side effect profile compared to traditional antidepressants.

- Generalized Anxiety Disorder: Clinical trials have indicated its efficacy in reducing anxiety symptoms.

- Circadian Rhythm Disorders: Due to its melatonergic properties, it is also explored for use in conditions like delayed sleep phase syndrome .

Agomelatine interacts significantly with various substances due to its metabolic pathways:

- Cytochrome P450 Inhibitors: Co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) can increase agomelatine plasma levels, potentially leading to adverse effects such as serotonin syndrome.

- Alcohol: Concurrent use with alcohol may heighten the risk of hepatotoxicity due to increased liver enzyme activity .

- Other Antidepressants: While agomelatine has a low risk of interaction with other antidepressants, caution is advised when combining it with those affecting serotonin levels.

Agomelatine shares similarities with several other compounds used in psychiatric treatment. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Melatonin | Melatonin receptor agonist | Natural hormone; primarily regulates sleep |

| Fluoxetine | Selective serotonin reuptake inhibitor | Commonly causes sexual side effects |

| Sertraline | Selective serotonin reuptake inhibitor | Often associated with withdrawal symptoms |

| Trazodone | Serotonin antagonist/reuptake inhibitor | Primarily used for insomnia; sedative properties |

Agomelatine's unique combination of melatonergic activity and serotonin receptor antagonism distinguishes it from these compounds by providing a more balanced approach to treating mood disorders without significant side effects commonly associated with other antidepressants .

The synthesis of agomelatine involves several distinct mechanistic pathways, each offering unique advantages and challenges for industrial production. The most prominent mechanisms include nucleophilic substitution, catalytic hydrogenation, condensation reactions, and rearrangement processes [1] [2].

Reformatsky Reaction Mechanism

The classical approach to agomelatine synthesis utilizes the Reformatsky reaction as a key carbon-carbon bond forming step [2] [3]. This mechanism involves the insertion of zinc metal into the carbon-halogen bond of ethyl bromoacetate, generating an organozinc enolate. The nucleophilic addition of this Reformatsky reagent to 7-methoxy-1-tetralone proceeds through a six-membered cyclic transition state, followed by dehydration of the intermediate carbinol in the presence of phosphorus pentoxide [2]. The resulting 2-(7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetic acid ethyl ester undergoes aromatization by heating with sulfur at 215°C to yield the corresponding naphthalene derivative [2].

Gabriel Synthesis Modification

Semipinacol Rearrangement Pathway

The semipinacol rearrangement mechanism offers a novel four-step approach starting from (2-methoxynaphthalene-8-yl)oxoacetic acid [5] [6]. The sequence involves borane reduction to form a diol intermediate, followed by semipinacol rearrangement under acidic conditions. This rearrangement proceeds through a carbocation intermediate, where migration of the aromatic ring system occurs to stabilize the positive charge [5]. The resulting aldehyde undergoes aldoxime formation, followed by a novel one-pot conversion involving Raney nickel hydrogenation and simultaneous acetylation, achieving 51% overall yield [5] [6].

Catalytic Hydrogenation vs Traditional Reduction Methods

Catalytic Hydrogenation Optimization

Catalytic hydrogenation represents the most environmentally favorable approach for agomelatine synthesis, demonstrating superior yields and selectivity compared to traditional reduction methods [1] [7]. The optimized catalytic hydrogenation employs palladium on carbon catalyst with 20% metal loading in anhydrous ethanol solvent under 1 megapascal hydrogen pressure at 35°C [1]. Under these conditions, the yield reaches 86.8%, significantly exceeding conventional reduction methods [1].

The mechanism involves heterogeneous catalysis where hydrogen molecules undergo dissociative adsorption on the palladium surface, forming metal-hydride species [7]. The substrate coordination occurs through π-complexation of the carbon-carbon double bond or nitrile functionality with the metal center, followed by sequential hydrogen transfer steps [7]. The selectivity of palladium catalysts stems from their ability to discriminate between different functional groups, preferentially reducing aromatic-conjugated systems while preserving other reactive centers [1].

Traditional Reduction Methods Comparison

Traditional reduction methods, including Huang Minglong reduction and Clemmensen reduction, demonstrate lower efficiency and environmental compatibility [1]. The Huang Minglong reduction utilizes zinc amalgam in hydrochloric acid under reflux conditions, typically achieving yields of 60-70% with reaction times of 8-12 hours [1]. This method suffers from the generation of toxic mercury-containing waste and requires harsh acidic conditions that can lead to side reactions [1].

The Clemmensen reduction employs zinc metal in hydrochloric acid, offering slightly improved environmental profile compared to Huang Minglong conditions [1]. However, yields remain in the 65-75% range with extended reaction times of 6-10 hours under reflux conditions [1]. Both traditional methods generate significant amounts of inorganic waste and require careful handling of corrosive reagents [1].

Nickel-Based Reduction Systems

An alternative catalytic system employs sodium borohydride in combination with nickel chloride hexahydrate (NaBH₄/NiCl₂·6H₂O) for selective reduction steps [1]. This system demonstrates 72.5% yield under mild conditions at room temperature [1]. The mechanism involves in situ generation of nickel boride species that act as the active reducing agent [1]. The advantages include operation under atmospheric pressure and moderate temperatures, making this approach suitable for large-scale implementation [1].

Protection-Deprotection Strategies in Multi-Step Synthesis

Boc Protection Strategy Implementation

The implementation of tert-butoxycarbonyl (Boc) protection groups represents a critical strategy for preventing unwanted side reactions during multi-step agomelatine synthesis [1] [8]. During the sodium borohydride/nickel chloride reduction step, Boc anhydride addition specifically protects the amino group, reducing by-product formation and achieving 72.5% yield [1]. The protection mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of Boc anhydride, forming a stable carbamate linkage [8].

Mechanistic Aspects of Boc Protection

The Boc protecting group demonstrates exceptional stability under basic and neutral conditions while remaining labile under acidic conditions [8]. The protection reaction typically proceeds quantitatively at room temperature in the presence of catalytic amounts of 4-dimethylaminopyridine [8]. The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the protected amine, preventing participation in competing side reactions during subsequent synthetic transformations [8].

Deprotection occurs readily under mild acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in dichloromethane [8]. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation as isobutylene and carbon dioxide [8]. This fragmentation pattern ensures complete removal of protecting group fragments without generating persistent impurities [8].

Dual Protection Strategies

Advanced protection strategies employ dual Boc protection for enhanced selectivity in complex synthetic sequences [8]. The formation of N,N-di-Boc derivatives occurs through reaction with excess Boc anhydride in the presence of 4-dimethylaminopyridine [8]. These doubly protected intermediates demonstrate increased stability and altered reactivity profiles, enabling selective transformations that would be challenging with mono-protected species [8].

Alternative Protection Methods

Formyl protection represents an alternative strategy for amino group protection during agomelatine synthesis [4]. The Gabriel synthesis modification employs diformyl protection, where sodium diformylamide serves as both protecting group and nucleophile [4]. This approach eliminates separate protection and deprotection steps, streamlining the synthetic sequence [4]. Hydrolysis of the diformyl intermediate under basic conditions using 2-5 equivalents of sodium hydroxide in aqueous alcohol at 40-50°C provides the free amine [4].

Green Chemistry Approaches in Industrial Production

Catalytic Hydrogenation as Green Technology

The catalytic hydrogenation route exemplifies green chemistry principles through atom economy, reduced waste generation, and mild reaction conditions [1] [7]. The process eliminates the need for stoichiometric reducing agents, utilizing hydrogen gas as the only consumed reagent [1]. The palladium catalyst operates under heterogeneous conditions, enabling facile recovery and recycling [7]. Water represents the only by-product of the hydrogen reduction, achieving near-perfect atom economy [1].

Solvent Selection and Recycling

Green solvent selection prioritizes ethanol as the primary reaction medium for catalytic hydrogenation [1]. Ethanol demonstrates excellent safety profile, biodegradability, and renewable sourcing potential [1]. The solvent can be recovered through distillation and recycled for subsequent reactions, minimizing environmental impact [1]. The replacement of chlorinated solvents with ethanol reduces both toxicity and regulatory compliance requirements [1].

Energy Efficiency Optimization

The optimized catalytic hydrogenation operates at 35°C, significantly reducing energy requirements compared to traditional methods requiring reflux conditions [1]. The mild temperature profile enables the use of low-grade heat sources and reduces cooling requirements [1]. The reaction pressure of 1 megapascal represents a practical compromise between reaction rate and equipment costs, avoiding the need for specialized high-pressure equipment [1].

Waste Minimization Strategies

Process optimization focuses on minimizing waste streams through integrated reaction sequences [4]. The one-pot synthesis approach eliminates intermediate isolation steps, reducing solvent consumption and waste generation [4]. The Gabriel synthesis modification achieves 80% yield from intermediate 2-(7-methoxynaphthalen-1-yl)acetic acid ethyl ester without isolation of intermediates [4]. This approach reduces overall solvent usage by approximately 60% compared to traditional multi-step procedures [4].

Continuous Flow Implementation

Future green chemistry developments focus on continuous flow reactor implementation for agomelatine synthesis [9]. Continuous processes offer improved heat and mass transfer, enhanced safety profiles, and reduced environmental impact [9]. The catalytic hydrogenation step demonstrates particular suitability for flow chemistry applications due to its heterogeneous nature and mild reaction conditions [9]. Flow reactors enable precise control of reaction parameters, leading to improved selectivity and reduced side product formation [9].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 52 of 53 companies with hazard statement code(s):;

H315 (23.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (21.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (17.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (94.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of major depressive episodes in adults.

Treatment of major depressive episodes in adults. ,

Treatment of major depressive episodes

Pharmacology

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX22 - Agomelatine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Melatonin

MTNR1 [HSA:4543 4544] [KO:K04285 K04286]

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human drugs -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Dates

2: Avila A, Cardona X, Martin-Baranera M, Leon L, Caballol N, Millet P, Bello J. Agomelatine for Depression in Parkinson Disease: Additional Effect on Sleep and Motor Dysfunction. J Clin Psychopharmacol. 2015 Oct 5. [Epub ahead of print] PubMed PMID: 26444951.

3: Li M, Tang F, Xie F, Lv Y, Yu P, Liu Z, Cheng Z. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 15;1003:60-6. doi: 10.1016/j.jchromb.2015.09.018. Epub 2015 Sep 18. PubMed PMID: 26409931.

4: Stuhec M, Oravecz R. Moclobemide as add-on therapy to agomelatine in a patient with treatment-resistant major depressive disorder: a psychopharmacological case. Wien Klin Wochenschr. 2015 Sep 24. [Epub ahead of print] PubMed PMID: 26404738.

5: Plasencia-García BO, Romero-Guillena SL, Quirós-López A, Ruiz-Doblado S. Agomelatine and migraine management: a successfully treated case series. Ther Adv Psychopharmacol. 2015 Aug;5(4):243-5. doi: 10.1177/2045125315584869. PubMed PMID: 26301081; PubMed Central PMCID: PMC4535043.

6: Montejo AL, Deakin J, Gaillard R, Harmer C, Meyniel F, Jabourian A, Gabriel C, Gruget C, Klinge C, MacFayden C, Milligan H, Mullings E, Goodwin G. Better sexual acceptability of agomelatine (25 and 50 mg) compared to escitalopram (20 mg) in healthy volunteers. A 9-week, placebo-controlled study using the PRSexDQ scale. J Psychopharmacol. 2015 Oct;29(10):1119-28. doi: 10.1177/0269881115599385. Epub 2015 Aug 12. PubMed PMID: 26268533.

7: Komaram RB, Nukala S, Palla J, Nambaru LR, Kasturi SM. A Comparative Study of Efficacy and Safety of Agomelatine and Escitalopram in Major Depressive Disorder. J Clin Diagn Res. 2015 Jun;9(6):VC05-VC08. doi: 10.7860/JCDR/2015/12371.6092. Epub 2015 Jun 1. PubMed PMID: 26266196; PubMed Central PMCID: PMC4525586.

8: Yeh TC, Kao LC, Tzeng NS, Kuo TB, Huang SY, Chang CC, Chang HA. Heart rate variability in major depressive disorder and after antidepressant treatment with agomelatine and paroxetine: Findings from the Taiwan Study of Depression and Anxiety (TAISDA). Prog Neuropsychopharmacol Biol Psychiatry. 2016 Jan 4;64:60-7. doi: 10.1016/j.pnpbp.2015.07.007. Epub 2015 Jul 26. PubMed PMID: 26216863.

9: Domotor E, Hermanne EF. [The temporal accuracy of agomelatine administration and comparison of antidepressant effect of agomelatine and escitalopram in major depression, a retrospective investigation at a psychiatric outpatient clinic]. Neuropsychopharmacol Hung. 2015 Jun;17(2):59-67. Hungarian. PubMed PMID: 26192899.

10: Pringle A, Bogdanovskaya M, Waskett P, Zacharia S, Cowen PJ, Harmer CJ. Does melatonin treatment change emotional processing? Implications for understanding the antidepressant mechanism of agomelatine. J Psychopharmacol. 2015 Oct;29(10):1129-32. doi: 10.1177/0269881115592341. Epub 2015 Jul 14. PubMed PMID: 26174133.